molecular formula C33H24N4 B12592898 Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- CAS No. 440354-92-7

Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl-

Cat. No.: B12592898
CAS No.: 440354-92-7
M. Wt: 476.6 g/mol
InChI Key: SSTXLHRIIOMGDH-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a 4,6-diphenyl-1,3,5-triazin-2-yl group and two N,N-diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- typically involves the nucleophilic substitution of cyanuric chloride with aniline derivatives. The process begins with the reaction of cyanuric chloride with aniline in the presence of a base such as sodium carbonate to form the intermediate 2,4,6-trianilino-1,3,5-triazine. This intermediate is then further reacted with diphenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The triazine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenyl- is unique due to its combination of the benzenamine core with the triazine ring and diphenyl groups. This structure provides a balance of stability, reactivity, and electronic properties that make it valuable in various applications .

Properties

CAS No.

440354-92-7

Molecular Formula

C33H24N4

Molecular Weight

476.6 g/mol

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C33H24N4/c1-5-13-25(14-6-1)31-34-32(26-15-7-2-8-16-26)36-33(35-31)27-21-23-30(24-22-27)37(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H

InChI Key

SSTXLHRIIOMGDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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